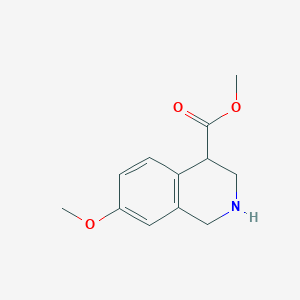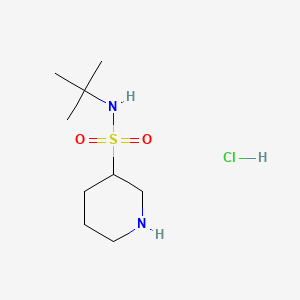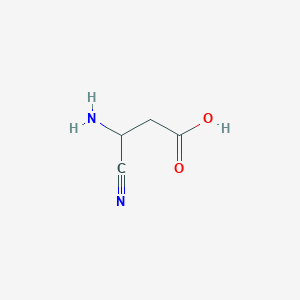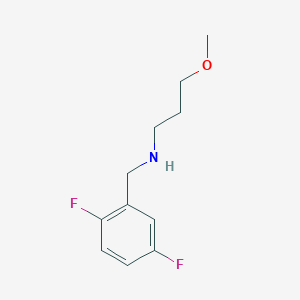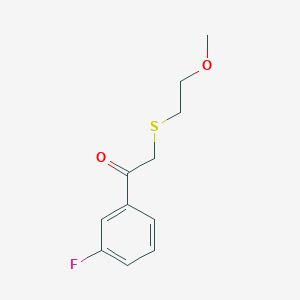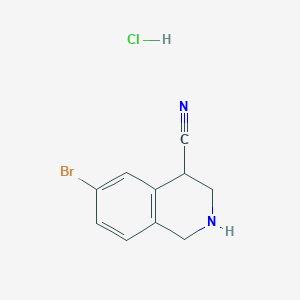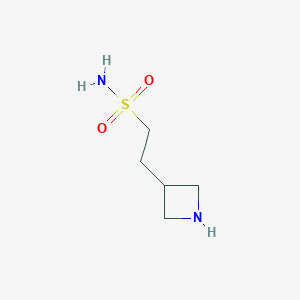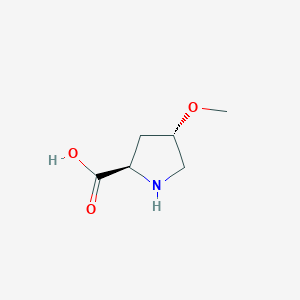![molecular formula C8H8F3NO B13517715 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethan-1-ol substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)pyridine with ethylene oxide under basic conditions to yield the desired product . Another approach includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethanone.
Reduction: Formation of 2-[3-(Trifluoromethyl)piperidin-2-yl]ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-[3-(Trifluoromethyl)pyridin-2-yl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol: Similar structure but with a different substituent on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for further chemical modifications .
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-4-12-7(6)3-5-13/h1-2,4,13H,3,5H2 |
InChI-Schlüssel |
SXBXEOFSVLLXRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


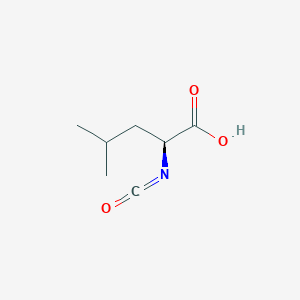
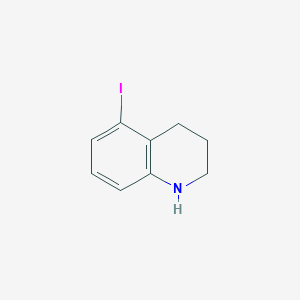
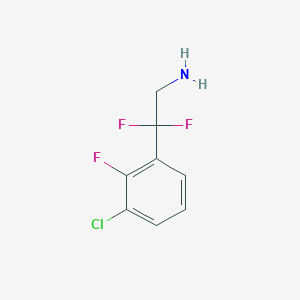
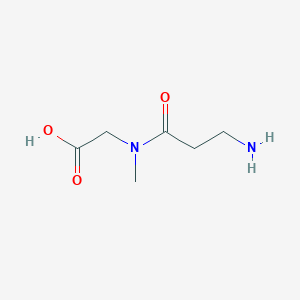
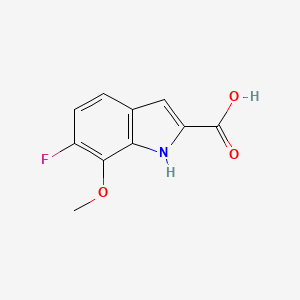
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
